5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a bromine atom, a pyrazine ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki cross-coupling reactions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents include boronic acids or pinacol esters, with palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling reactions can yield various aryl or heteroaryl derivatives .
Scientific Research Applications
5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine:
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds synthesized via Suzuki cross-coupling reactions, similar to the synthetic route for 5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
Properties
Molecular Formula |
C11H11BrN6 |
---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
5-bromo-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11BrN6/c12-8-3-15-11(16-4-8)17-9-6-18(7-9)10-5-13-1-2-14-10/h1-5,9H,6-7H2,(H,15,16,17) |
InChI Key |
GIBXHJPZMKRNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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